Comparative NOS Inhibition: α-GGA Matches Potency of NG-Monomethyl-L-Arginine (MeArg)
2-Guanidinopentanedioic acid (α-GGA) inhibits nitric oxide synthase (NOS) activity with an inhibition constant (Ki) of 2.69 μM, demonstrating a linear mixed-type inhibition mechanism [1]. In direct head-to-head comparison, this potency is equivalent to that of NG-monomethyl-L-arginine (MeArg; Ki = 3.51 μM), a widely recognized NOS inhibitor [2]. Unlike MeArg, which is synthesized by substituting the guanidino nitrogen of L-arginine, α-GGA is a non-guanidino nitrogen-substituted compound, suggesting a distinct binding interaction with the enzyme active site [3].
| Evidence Dimension | Nitric oxide synthase (NOS) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.69 μM (linear mixed-type inhibition) |
| Comparator Or Baseline | NG-monomethyl-L-arginine (MeArg): Ki = 3.51 μM |
| Quantified Difference | α-GGA Ki is 23.4% lower (more potent) than MeArg |
| Conditions | Rat brain NOS activity assay; Ki determined from Dixon plots |
Why This Matters
For researchers requiring a potent, non-arginine-derived NOS inhibitor, α-GGA offers comparable efficacy to MeArg but with a distinct chemical scaffold, enabling differential mechanistic studies or orthogonal validation experiments.
- [1] Yokoi I, Kabuto H, Habu H, Mori A. alpha-Guanidinoglutaric acid, an endogenous convulsant, as a novel nitric oxide synthase inhibitor. J Neurochem. 1994 Oct;63(4):1565-7. View Source
- [2] Yokoi I, Kabuto H, Habu H, Mori A. alpha-Guanidinoglutaric acid, an endogenous convulsant, as a novel nitric oxide synthase inhibitor. J Neurochem. 1994 Oct;63(4):1565-7. View Source
- [3] Yokoi I, Kabuto H, Habu H, Mori A. alpha-Guanidinoglutaric acid, an endogenous convulsant, as a novel nitric oxide synthase inhibitor. J Neurochem. 1994 Oct;63(4):1565-7. View Source
